molecular formula C17H24O4 B13841850 Mono 3,3-Dimethyl-hept-2-yl Phthalate

Mono 3,3-Dimethyl-hept-2-yl Phthalate

Cat. No.: B13841850
M. Wt: 292.4 g/mol
InChI Key: CMNWNCZNUIFOJE-UHFFFAOYSA-N
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Description

Mono 3,3-Dimethyl-hept-2-yl Phthalate is a monoester derivative of phthalic acid, characterized by a branched 3,3-dimethyl-hept-2-yl side chain. It is primarily utilized as a plasticizer in polyvinyl chloride (PVC) products and serves as a metabolite or synthetic intermediate in industrial and environmental contexts . Its deuterated analog, Bis(3,3-dimethyl-hept-2-yl) Phthalate-d4, is employed as an isotopic reference standard for analytical studies due to enhanced stability . This article provides a detailed comparison of this compound with structurally and functionally similar phthalates, focusing on physicochemical properties, applications, and toxicological profiles.

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

2-(3,3-dimethylheptan-2-yloxycarbonyl)benzoic acid

InChI

InChI=1S/C17H24O4/c1-5-6-11-17(3,4)12(2)21-16(20)14-10-8-7-9-13(14)15(18)19/h7-10,12H,5-6,11H2,1-4H3,(H,18,19)

InChI Key

CMNWNCZNUIFOJE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Mono 3,3-Dimethyl-hept-2-yl Phthalate typically involves the esterification of phthalic anhydride with 3,3-dimethyl-heptanol. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Mono 3,3-Dimethyl-hept-2-yl Phthalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert it into phthalic anhydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions are phthalic acid derivatives, phthalic anhydride, and substituted phthalates.

Scientific Research Applications

Mono 3,3-Dimethyl-hept-2-yl Phthalate is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of Mono 3,3-Dimethyl-hept-2-yl Phthalate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural uniqueness of Mono 3,3-Dimethyl-hept-2-yl Phthalate lies in its branched alkyl chain, which influences solubility, volatility, and metabolic stability. Below is a comparative table of key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₆H₂₂O₄ 278.34 Branched 3,3-dimethyl-hept-2-yl chain
Mono(2-ethylhexyl) Phthalate (MEHP) C₁₆H₂₂O₄ 278.34 Linear 2-ethylhexyl chain
Di(2-ethylhexyl) Phthalate (DEHP) C₂₄H₃₈O₄ 390.56 Diester with linear alkyl chains
Mono(2-carboxyethyl) Phthalate-d4 C₁₃H₁₂D₄O₆ 284.30 Deuterated, carboxylate functional group

Key Observations :

  • Despite identical molecular weights, this compound and MEHP exhibit divergent biological behaviors due to structural isomerism. The branched chain in the former reduces enzymatic hydrolysis rates compared to MEHP’s linear chain .
  • DEHP, a diester, demonstrates higher hydrophobicity and persistence in environmental matrices compared to monoesters .

Key Observations :

  • Deuterated analogs like Bis(3,3-dimethyl-hept-2-yl) Phthalate-d4 are critical for tracing phthalate degradation pathways in environmental and biological systems .
  • MEHP’s role as a DEHP metabolite underscores its importance in toxicology, whereas this compound is less studied in metabolic contexts .

Metabolic and Toxicological Profiles

Metabolic Pathways
  • This compound: Limited data exist, but branched chains may slow hepatic oxidation compared to linear analogs like MEHP .
  • MEHP : Rapidly hydrolyzed from DEHP, inducing dose-dependent gene expression changes in reproductive cells (e.g., PSG3, LGALS13 suppression at 90 µM) .
Toxicity Comparison
Endpoint This compound MEHP DEHP
Endocrine Disruption Not well-characterized High (reproductive toxicity) High (developmental toxicity)
Environmental Persistence Moderate Low (rapid hydrolysis) High (bioaccumulation in sediments)
Genotoxic Effects No data Yes (DNA methylation alterations) Indirect (via metabolites)

Key Observations :

  • MEHP exhibits gender-specific toxicodynamics, with male placental cells showing monotonic dose responses, unlike non-monotonic effects in females .
  • DEHP’s toxicity is mediated through its metabolites, whereas this compound’s branched structure may reduce bioactivity .

Analytical Considerations

Deuterated phthalates, such as Bis(3,3-dimethyl-hept-2-yl) Phthalate-d4, provide distinct advantages:

  • Stability : Deuterium labeling minimizes isotopic exchange, ensuring reliable quantification in complex matrices .
  • Sensitivity: Enhances detection limits in mass spectrometry by avoiding signal overlap with non-deuterated analogs .

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